

# CAS number and molecular structure of Methyl 2-Octynoate-d5

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## Compound of Interest

Compound Name: Methyl 2-Octynoate-d5

Cat. No.: B12370805

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## Technical Guide: Methyl 2-Octynoate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-Octynoate-d5**, a deuterated analog of the fragrance and flavoring agent, Methyl 2-Octynoate. While specific experimental data for the d5 variant is limited, this document compiles available information on the parent compound and outlines the expected properties and potential applications of its deuterated form, which is of significant interest in metabolic and pharmacokinetic studies.

## Chemical Identity and Molecular Structure

Isotopically labeled compounds are powerful tools in drug discovery and metabolic research. The incorporation of deuterium can alter the pharmacokinetic profile of a molecule and provide a means for tracing its metabolic fate.

Note: A specific CAS number for **Methyl 2-Octynoate-d5** is not publicly available. The information presented below is based on the structure of the parent compound, Methyl 2-Octynoate (CAS No. 111-12-6), with a plausible deuteration pattern.

## Molecular Structure

The molecular structure of Methyl 2-Octynoate consists of an eight-carbon chain with a methyl ester at one end and a triple bond at the second carbon position. In **Methyl 2-Octynoate-d5**, it

is presumed that five hydrogen atoms on the terminal pentyl group have been replaced by deuterium atoms. This is a common labeling pattern for enhancing stability in metabolic studies.

Molecular Formula: C<sub>9</sub>H<sub>9</sub>D<sub>5</sub>O<sub>2</sub>

Molecular Weight: 159.24 g/mol (approx.)

Parent Compound: Methyl 2-Octynoate[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synonyms for Parent Compound: Methyl heptine carbonate, 2-Octynoic acid methyl ester[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

The following table summarizes the known physicochemical properties of the non-deuterated Methyl 2-Octynoate. The properties of the d5 variant are expected to be very similar, with a slight increase in molecular weight.

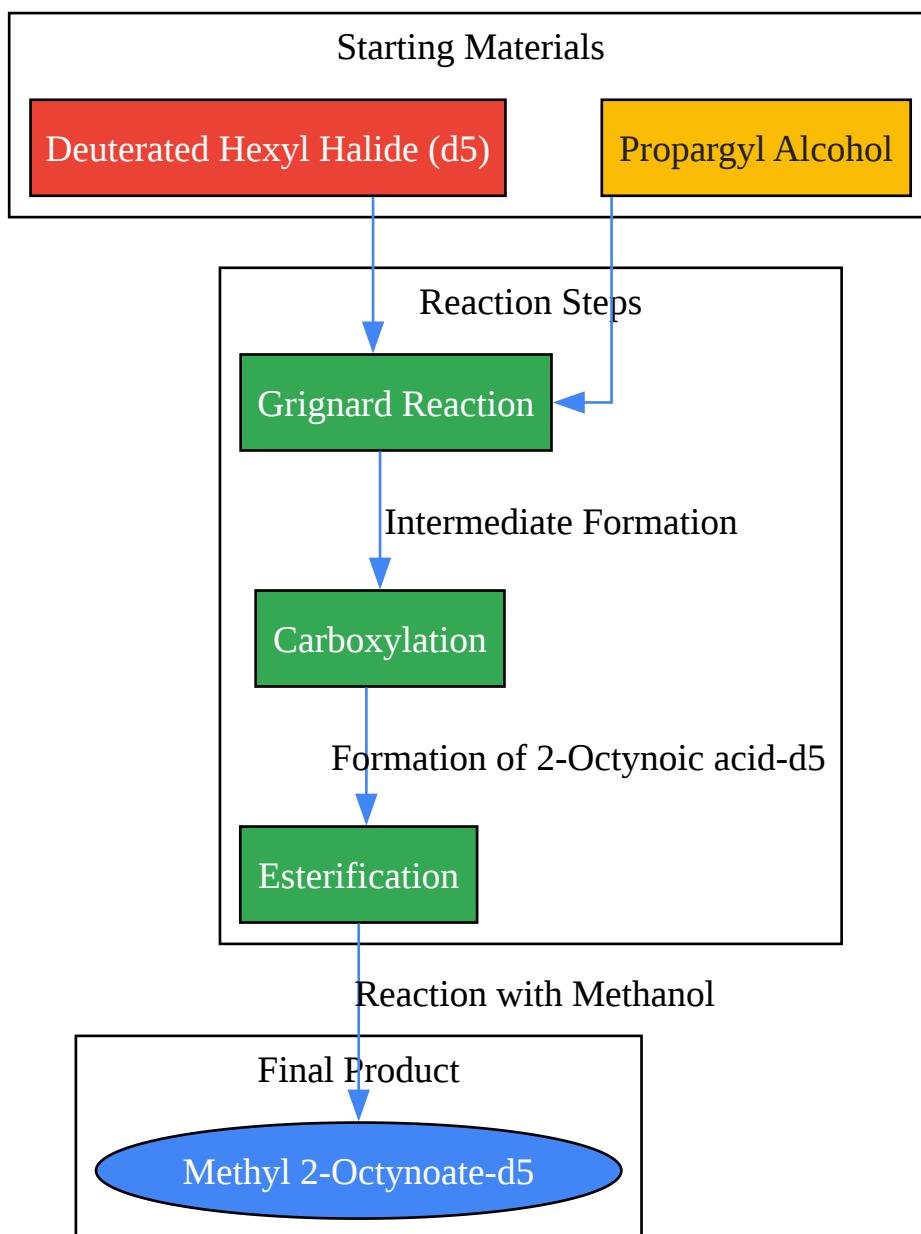
Property	Value (for Methyl 2-Octynoate)	Reference
CAS Number	111-12-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	154.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Boiling Point	217-220 °C	<a href="#">[1]</a>
Density	0.92 g/mL at 25 °C	<a href="#">[1]</a>
Refractive Index	n <sub>20/D</sub> 1.446	<a href="#">[1]</a>
Solubility	Insoluble in water; soluble in oils	<a href="#">[2]</a>

## Experimental Protocols and Applications

Deuterated compounds are primarily used as internal standards in analytical chemistry and to study the kinetic isotope effect in metabolic pathways.

## Potential Synthesis Pathway

The synthesis of **Methyl 2-Octynoate-d5** would likely involve the use of deuterated starting materials. A plausible synthetic route is outlined in the diagram below. This is a conceptual workflow and would require optimization for laboratory execution.



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Caption: Conceptual synthesis workflow for **Methyl 2-Octynoate-d5**.

## Expected Applications in Research

- Metabolic Stability Studies: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can lead to a slower rate of metabolic cleavage, allowing researchers to investigate the metabolic pathways of the parent compound.
- Pharmacokinetic (PK) Studies: The altered metabolic rate can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
- Internal Standard for Mass Spectrometry: The known mass difference between the deuterated and non-deuterated compound makes it an excellent internal standard for quantitative analysis in complex biological matrices.

## Logical Relationship of Isotopic Labeling

The use of deuterated compounds in research follows a logical progression from synthesis to application in various analytical and biological studies.



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## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]
- 2. Methyl 2-octynoate | C9H14O2 | CID 8092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-Octynoate | 111-12-6 | AAA11112 | Biosynth [biosynth.com]
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